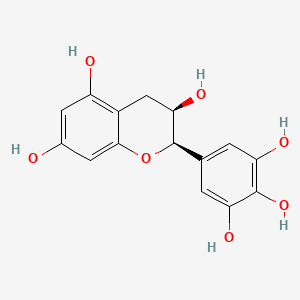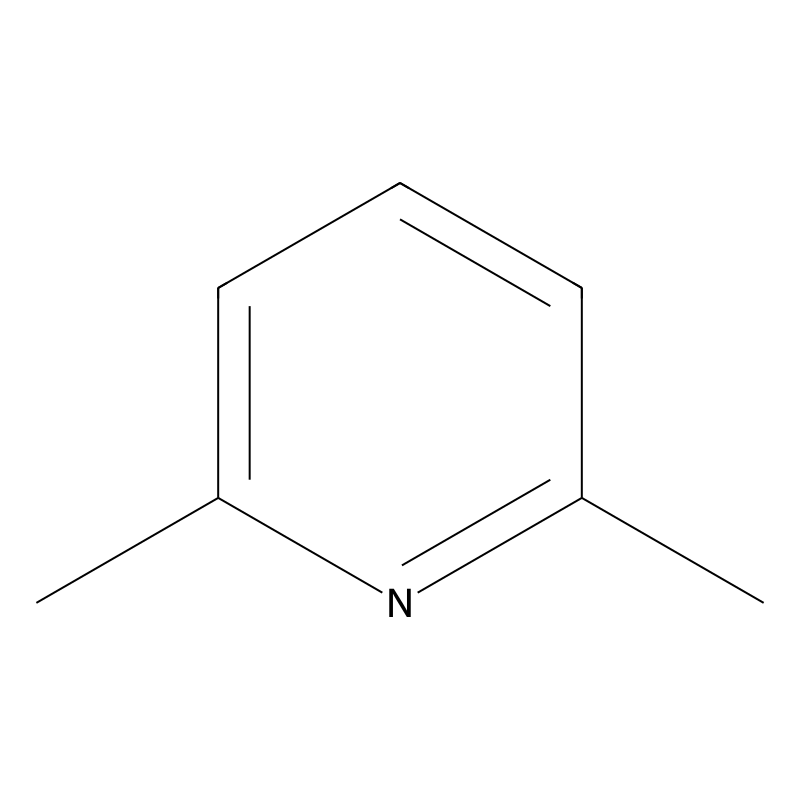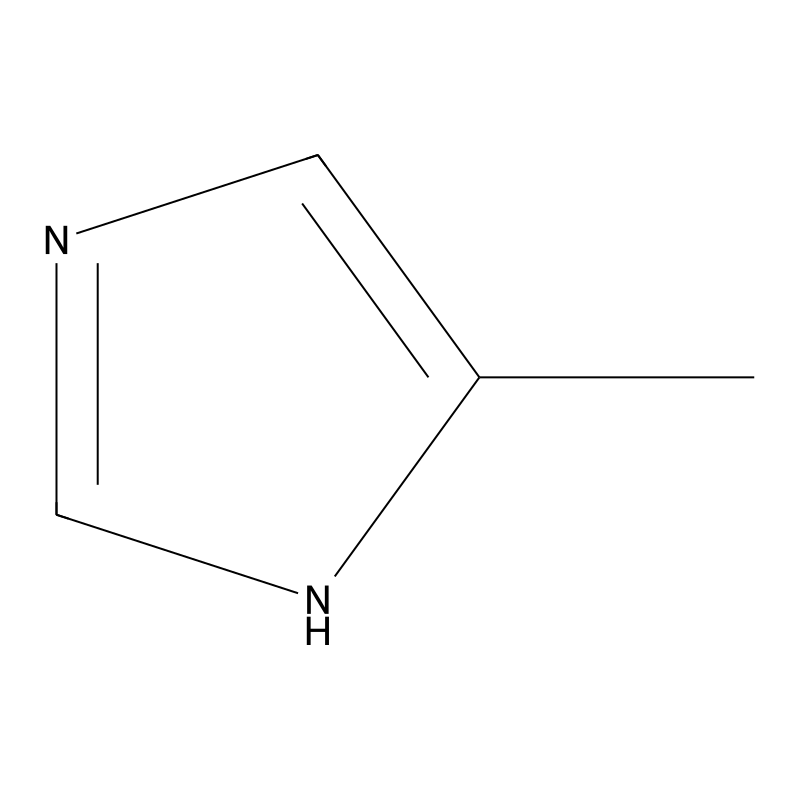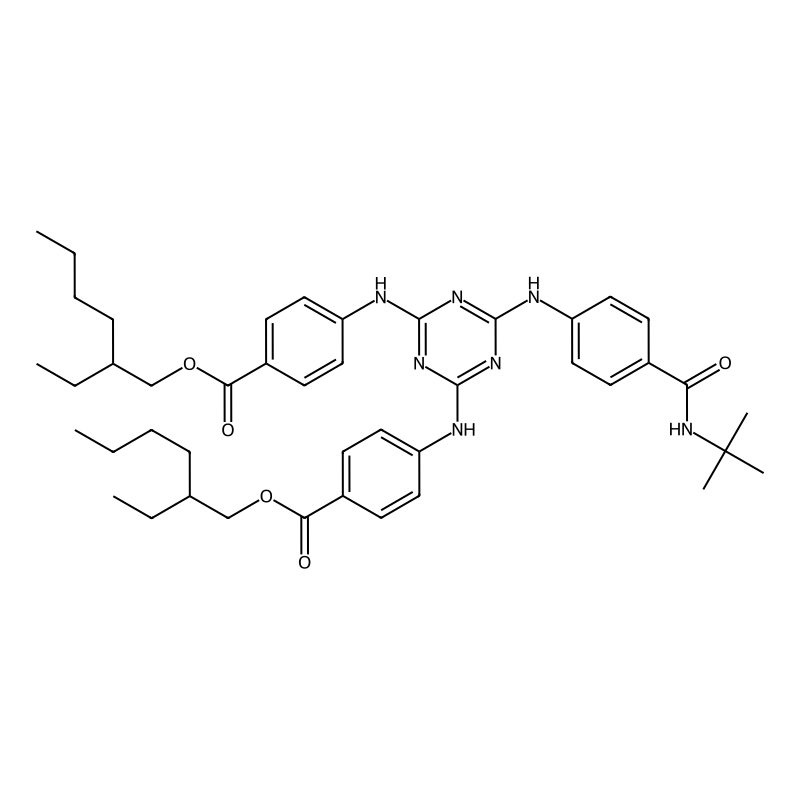Chromatography Standards
CAS No.:970-74-1
Molecular Formula:C15H14O7
Molecular Weight:306.27 g/mol
Availability:
In Stock
CAS No.:51-21-8
Molecular Formula:C4H3FN2O2
Molecular Weight:130.08 g/mol
Availability:
In Stock
CAS No.:127-40-2
Molecular Formula:C40H56O2
Molecular Weight:568.9 g/mol
Availability:
In Stock
CAS No.:108-48-5
Molecular Formula:C7H9N
Molecular Weight:107.15 g/mol
Availability:
In Stock
CAS No.:822-36-6
Molecular Formula:C4H6N2
Molecular Weight:82.10 g/mol
Availability:
In Stock
CAS No.:154702-15-5
Molecular Formula:C44H59N7O5
Molecular Weight:766.0 g/mol
Availability:
In Stock





